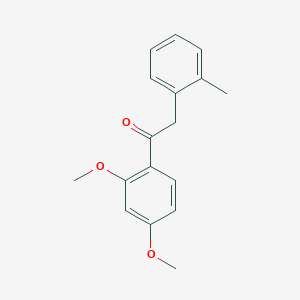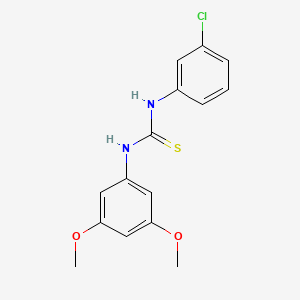
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone, also known as Ephenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1950s and has been used for scientific research purposes. Ephenidine has shown potential therapeutic effects in the treatment of depression, anxiety, and chronic pain.
作用机制
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone acts as an NMDA receptor antagonist, which blocks the activity of glutamate in the brain. This results in a dissociative state and analgesia. This compound also affects the serotonin and dopamine systems in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal studies. It has been found to have a long duration of action and a slow onset of effects. This compound has been shown to cause sedation, analgesia, and dissociation in humans.
实验室实验的优点和局限性
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone has advantages in lab experiments due to its low toxicity profile and potential therapeutic effects. However, it has limitations due to its slow onset of effects and long duration of action, which may make it difficult to use in certain experiments.
未来方向
For 1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone research include studying its potential therapeutic effects in the treatment of depression, anxiety, and chronic pain. Further research is also needed to understand the mechanism of action of this compound and its effects on the serotonin and dopamine systems in the brain. Additionally, research is needed to determine the safety and efficacy of this compound in humans.
合成方法
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with 2-methylphenylacetic acid to form 1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanol. This intermediate is then oxidized to form this compound.
科学研究应用
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and chronic pain. This compound has also been used to study the mechanism of action of other dissociative anesthetics.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-6-4-5-7-13(12)10-16(18)15-9-8-14(19-2)11-17(15)20-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZHXDAOFRDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)



![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)

![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)


![7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)
![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)